3-Butoxypyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
3-butoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-3-6-10-8-4-5-9-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCIPAMRSXZRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Butoxypyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine and its derivatives have garnered significant interest in medicinal chemistry due to their versatile biological activities, including analgesic, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine ring structure, which is known for its ability to interact with various biological targets. The general structure can be represented as follows:
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 175.68 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pH | Neutral |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Pyrrolidine derivatives are known to modulate the function of various receptors, including opioid and serotonin receptors. This modulation can lead to analgesic effects and influence mood regulation.
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:
- Analgesic Activity : Studies have shown that pyrrolidine derivatives can act as effective pain relievers by targeting pain pathways in the central nervous system .
- Antiviral Properties : Some pyrrolidine compounds have demonstrated antiviral activity, potentially inhibiting viral replication through interference with viral entry mechanisms .
- Anticancer Potential : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation, showing promise in preclinical studies against various cancer cell lines .
Case Study 1: Analgesic Efficacy
A clinical trial investigated the analgesic efficacy of a pyrrolidine derivative similar to this compound in patients with chronic pain. The study reported a significant reduction in pain scores compared to placebo, suggesting potential utility in pain management.
Case Study 2: Antiviral Activity
In vitro studies assessed the antiviral activity of pyrrolidine derivatives against influenza viruses. Results indicated that specific compounds inhibited viral replication by disrupting the viral envelope, highlighting their potential as therapeutic agents during outbreaks.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is heavily influenced by their structural characteristics. Modifications at various positions on the pyrrolidine ring can enhance or diminish their pharmacological effects.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Alkyl Chain Length | Increased potency with longer chains |
| Substituents on Ring | Specific substituents enhance receptor binding |
| Stereochemistry | Different stereoisomers exhibit varied efficacy |
Scientific Research Applications
Medicinal Chemistry
3-Butoxypyrrolidine hydrochloride is investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders. Its ability to modulate enzyme activity makes it a candidate for drug development.
Anticancer Activity :
Recent studies have highlighted the compound's potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to apoptosis in cancer cells, suggesting its role in cancer therapy .
Antibacterial Properties :
Research indicates that pyrrolidine derivatives can inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), essential for bacterial cell wall synthesis. Compounds derived from this scaffold have shown effectiveness against multidrug-resistant strains of bacteria .
Biological Research
The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its structure allows for the exploration of stereochemistry and binding affinities with various biological targets.
Mechanism of Action :
The interaction with specific molecular targets involves binding to enzymes or receptors, modulating their activity. The presence of the tert-butoxy group enhances penetration into biological membranes, thus increasing bioavailability .
Table 1: Summary of Biological Activities and Mechanisms
Detailed Research Findings
- A study optimizing pyrrolidine derivatives found that specific substitutions on the pyrrolidine core significantly enhanced antibacterial activity against Pseudomonas aeruginosa, with IC50 values in the low micromolar range .
- Another research focused on synthesizing compounds that showed promise as PARP inhibitors, demonstrating their dual role as antibacterial and anticancer agents through apoptosis induction in cancer cells .
- The synthesis of chiral pyrrolidine inhibitors has been reported to improve binding affinity to nNOS, providing insights into structure-activity relationships that are beneficial for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
